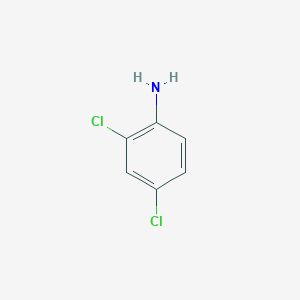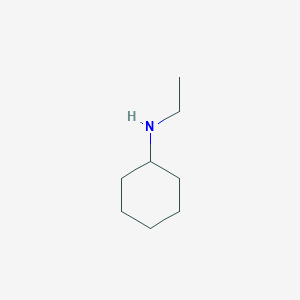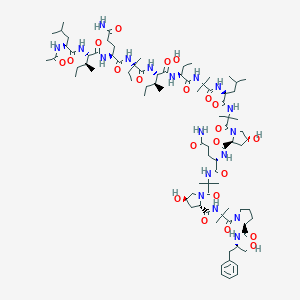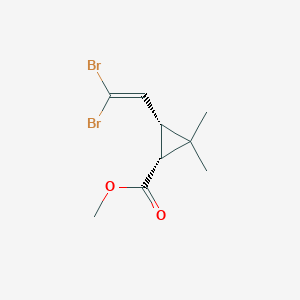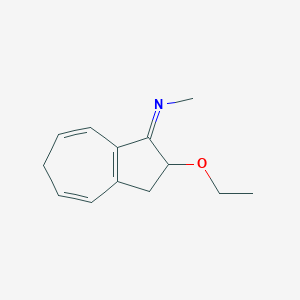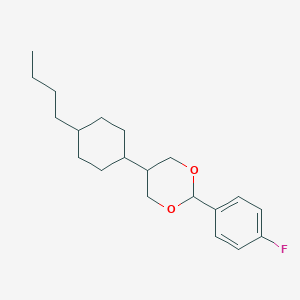
5-(4-Butylcyclohexyl)-2-(4-fluorophenyl)-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Butylcyclohexyl)-2-(4-fluorophenyl)-1,3-dioxane, commonly known as 4-BCDO, is a synthetic compound that belongs to the family of dioxanes. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 345.47 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science.
Wirkmechanismus
The mechanism of action of 4-BCDO is not fully understood, but it is believed to act as an SSRI by inhibiting the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which results in the activation of downstream signaling pathways. The activation of these pathways leads to the modulation of neurotransmitter release, which is responsible for the antidepressant and anxiolytic properties of 4-BCDO.
Biochemische Und Physiologische Effekte
4-BCDO has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate the release of various neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, anxiety, and cognitive function. Moreover, 4-BCDO has been found to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-BCDO in lab experiments include its high purity, solubility in organic solvents, and well-established synthesis method. However, the limitations of using 4-BCDO include its high cost and limited availability. Moreover, the mechanism of action of 4-BCDO is not fully understood, which makes it difficult to interpret the results of lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-BCDO. One potential area of research is the development of new analogs of 4-BCDO with improved pharmacological properties. Moreover, the potential applications of 4-BCDO in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease need to be further explored. Additionally, the mechanism of action of 4-BCDO needs to be fully understood to develop more effective therapies. Finally, the synthesis method of 4-BCDO needs to be optimized to reduce the cost and increase the availability of the compound.
Conclusion
In conclusion, 4-BCDO is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The synthesis method of 4-BCDO has been optimized to improve the yield and purity of the compound, making it suitable for various scientific applications. The potential applications of 4-BCDO in the treatment of neurodegenerative diseases and its mechanism of action need to be further explored to develop more effective therapies.
Synthesemethoden
The synthesis of 4-BCDO involves the reaction of 4-fluorophenylacetic acid with butylcyclohexylmagnesium bromide, followed by cyclization with paraformaldehyde in the presence of acid catalysts. The reaction yields 4-BCDO as a white crystalline powder in good yield and purity. The synthesis method of 4-BCDO has been optimized to improve the yield and purity of the compound, making it suitable for various scientific applications.
Wissenschaftliche Forschungsanwendungen
4-BCDO has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent anticonvulsant, antidepressant, and anxiolytic properties in animal models. Moreover, 4-BCDO has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It acts as a selective serotonin reuptake inhibitor (SSRI) and has been shown to improve cognitive function and memory in animal models.
Eigenschaften
IUPAC Name |
5-(4-butylcyclohexyl)-2-(4-fluorophenyl)-1,3-dioxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FO2/c1-2-3-4-15-5-7-16(8-6-15)18-13-22-20(23-14-18)17-9-11-19(21)12-10-17/h9-12,15-16,18,20H,2-8,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZAPURFBIUSEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2COC(OC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Butylcyclohexyl)-2-(4-fluorophenyl)-1,3-dioxane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

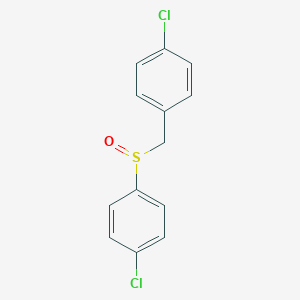
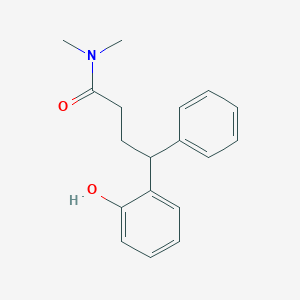

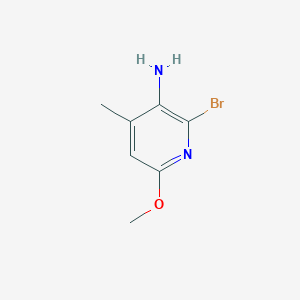
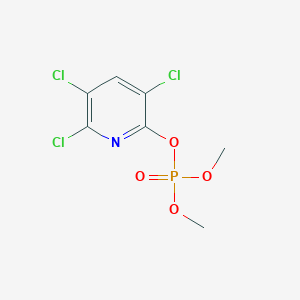
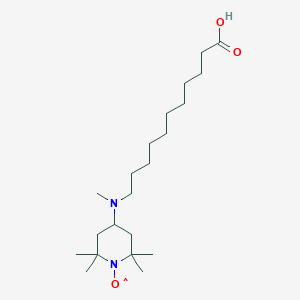

![8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B164937.png)
